Replace toxic NMP and xylene. N,N-Dimethyldecanamide (C10 dimethylamide) solves crystallization issues in agrochemical and cleaning formulations. Key performance data:
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N,N-Dimethyldecanamide (CAS 14433-76-2), commonly referred to as C10 dimethylamide, is a bio-renewable, polar aprotic solvent characterized by a high boiling point (291 °C), a high flash point (147 °C), and strong solvency power for complex organic molecules [1]. As a fatty acid amide, it bridges the gap between highly polar traditional solvents and lipophilic oils, offering a unique amphiphilic profile with a log Pow of 3.44 and low water solubility (0.34 g/L). In industrial procurement, it is primarily sourced as a high-performance, green replacement for heavily regulated solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and xylene[2]. Its ability to dissolve high concentrations of active ingredients while maintaining excellent toxicological and environmental profiles makes it a critical raw material in modern chemical formulation.
Substituting N,N-Dimethyldecanamide with traditional polar aprotic solvents like NMP or generic aromatic hydrocarbons like xylene fundamentally compromises both regulatory compliance and formulation stability[1]. While NMP offers excellent raw solvency, its high water miscibility causes lipophilic active ingredients to rapidly crystallize and crash out of solution upon aqueous dilution—a catastrophic failure in spray applications [2]. Conversely, substituting with the closely related C8 analog (N,N-dimethyloctanamide) shifts the partition coefficient, resulting in higher water solubility that can destabilize targeted oil-in-water emulsions and reduce cuticular penetration efficacy [3]. The specific C10 chain length of N,N-Dimethyldecanamide provides an optimal, non-interchangeable balance: it retains enough polarity to dissolve difficult active pharmaceutical and agrochemical ingredients while possessing sufficient lipophilicity to inhibit crystallization and stabilize microemulsions during downstream processing [1].
Chain-length mismatch: Substituting with C8, C12–C18, or mixed-chain dimethylamides may alter solubility, permeation, and regulatory status.
Composition variability: Mixed-chain products (e.g., coco dimethylamide) may introduce batch-to-batch variation, limiting formulation reproducibility.
Performance deviation: Reported permeation enhancement and low-foam properties are chain-length dependent and may not transfer to other chain lengths.
N,N-Dimethyldecanamide serves as a direct drop-in replacement for NMP in many polymer and agrochemical applications, driven by stark differences in toxicological classification [1]. While NMP is classified as a Substance of Very High Concern (SVHC) due to Category 1B reproductive toxicity, N,N-Dimethyldecanamide is readily biodegradable and carries no SVHC designation [2]. This allows formulators to bypass strict REACH restrictions, volume limitations, and stringent personal protective equipment (PPE) mandates associated with NMP exposure [1].
| Evidence Dimension | Regulatory Status and Toxicity Classification |
| Target Compound Data | Non-SVHC, readily biodegradable, low toxicity |
| Comparator Or Baseline | NMP (SVHC, Reprotoxic Category 1B) |
| Quantified Difference | Elimination of SVHC status and associated regulatory volume limits |
| Conditions | Industrial handling and REACH compliance frameworks |
Procuring N,N-Dimethyldecanamide eliminates the regulatory overhead, supply chain risks, and occupational exposure liabilities inherent to NMP.
In the formulation of emulsifiable concentrates (ECs), the solvent must prevent the active ingredient from crystallizing when the concentrate is diluted in water. N,N-Dimethyldecanamide excels in this role compared to highly water-miscible solvents like NMP[1]. Because NMP rapidly partitions into the aqueous phase upon dilution, it leaves lipophilic actives (e.g., triazole fungicides) stranded, leading to rapid crystal growth [2]. N,N-Dimethyldecanamide's low water solubility (0.34 g/L) and lipophilic tail ensure it remains in the dispersed oil droplets, keeping the active ingredient fully solubilized and preventing nozzle blockage in spray equipment.
| Evidence Dimension | Active Ingredient Phase Stability upon Aqueous Dilution |
| Target Compound Data | Maintains active ingredient in stable micro-emulsion droplets |
| Comparator Or Baseline | NMP (Rapid partitioning into water, causing active ingredient crystallization) |
| Quantified Difference | Complete prevention of macro-crystal formation in diluted ECs |
| Conditions | Dilution of emulsifiable concentrates into water for spray application |
Prevents catastrophic formulation failure and equipment clogging, ensuring reliable delivery of active ingredients in field applications.
For high-temperature processing and industrial coatings, N,N-Dimethyldecanamide offers a vastly superior safety and emission profile compared to traditional aromatic solvents like xylene[1]. N,N-Dimethyldecanamide features a boiling point of 291 °C and a closed-cup flash point of 147 °C . In contrast, xylene boils at approximately 138–144 °C with a highly flammable flash point of around 25–32 °C [1]. This massive shift not only drastically reduces Volatile Organic Compound (VOC) emissions during curing and drying phases but also reclassifies the manufacturing environment out of high-flammability hazard zones.
| Evidence Dimension | Flash Point and Boiling Point |
| Target Compound Data | Flash Point: 147 °C, Boiling Point: 291 °C |
| Comparator Or Baseline | Xylene (Flash Point: ~25-32 °C, Boiling Point: ~138-144 °C) |
| Quantified Difference | >115 °C increase in flash point; >145 °C increase in boiling point |
| Conditions | Standard atmospheric pressure and closed-cup flash point testing |
Enables high-temperature manufacturing without extreme explosion-proofing, while simultaneously meeting strict low-VOC environmental regulations.
When selecting between fatty acid amides, the exact chain length dictates the solvent's partitioning behavior. N,N-Dimethyldecanamide (C10) provides a higher octanol-water partition coefficient (log Pow = 3.44) compared to the shorter C8 analog, N,N-dimethyloctanamide[1]. This increased lipophilicity reduces the water solubility of the C10 amide to 0.34 g/L, making it significantly more hydrophobic than the C8 variant . For formulators, this means the C10 amide is better suited for highly lipophilic active ingredients and provides superior wash-off resistance and cuticular penetration in agricultural and topical applications [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (log Pow) and Water Solubility |
| Target Compound Data | log Pow: 3.44, Water Solubility: 0.34 g/L |
| Comparator Or Baseline | N,N-dimethyloctanamide (Lower log Pow, higher water solubility) |
| Quantified Difference | Higher log Pow and lower aqueous solubility for the C10 chain |
| Conditions | Standard physicochemical property profiling at 20-25 °C |
Allows precise matching of the solvent's HLB to highly lipophilic active ingredients, optimizing emulsion stability and surface retention.
Ideal for solubilizing complex, heavily lipophilic active ingredients like triazole fungicides (e.g., tebuconazole). The solvent's low water solubility prevents crystallization upon tank-mixing with water, ensuring consistent field application and preventing nozzle clogging [1].
Used in heavy-duty degreasers, resin cleanup, and polymer removal where NMP or dichloromethane are banned. Its high boiling point (291 °C) allows for heated cleaning baths without significant evaporative losses or VOC hazards [2].
Acts as a high-boiling coalescing agent and surface-active solvent in paints and coatings for hard PVC, replacing reprotoxic solvents while maintaining excellent substrate wetting and adhesion [3].
Functions as a penetration enhancer in veterinary and specialized pharmaceutical formulations, leveraging its amphiphilic C10 structure to fluidize lipid bilayers and drive active ingredients across biological membranes without the toxicity of traditional aprotic solvents[1].
Irritant